molecular formula C14H13N3O3S B5667224 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide

Cat. No.: B5667224
M. Wt: 303.34 g/mol
InChI Key: HFOTWGDWNKBFGX-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and a butenamide moiety. Thiazole rings are known for their aromaticity and are found in various biologically active molecules . This compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors . The nitrophenyl group is introduced via nitration reactions, and the butenamide moiety is formed through amide coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles, amines, and nitro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and nitrophenyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide is unique due to its specific combination of a thiazole ring, nitrophenyl group, and butenamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9(2)6-13(18)16-14-15-12(8-21-14)10-4-3-5-11(7-10)17(19)20/h3-8H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOTWGDWNKBFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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